molecular formula C19H28O7 B4002594 Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate

Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate

Cat. No.: B4002594
M. Wt: 368.4 g/mol
InChI Key: NKDMXPXNHGOXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate is a useful research compound. Its molecular formula is C19H28O7 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound diethyl {2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}malonate is 368.18350323 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Compounds

  • Research highlights the utility of related malonate compounds in synthesizing complex chemical structures. For instance, diethyl-2-(2-methoxyphenoxy)malonate has been used to prepare 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine, indicating its role in constructing bipyrimidine frameworks, which are crucial in the development of various chemical entities (Lin Chen, 2011).

Electrophilic Amination

  • Another significant application is in the field of electrophilic amination, where derivatives like diethyl 2-[N-(p-methoxyphenyl)imino]malonate are used for amination reactions with alkyl Grignard reagents to produce N-alkylation products. This process is fundamental in creating compounds with diverse biological activities (Y. Niwa, K. Takayama, M. Shimizu, 2002).

Heterocyclic Compound Synthesis

  • Malonate derivatives are essential in synthesizing heterocyclic compounds, as illustrated by the creation of ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate through hydrogenolysis and hydrolysis. These methodologies are pivotal for developing heterocyclic compounds used in various pharmaceutical and agrochemical applications (KashimaChoji, MukaiNobuhiro, TsudaYoshihiko, 1973).

Amino Acid Derivative Formation

  • A method to protect amino groups in amino acids using derivatives like diethyl (ethoxymethylene) malonate for easier esterification showcases the versatility of malonates in peptide and protein engineering, providing a pathway to synthesize protected amino acid esters (M. Alaiz et al., 1989).

Oligonucleotide Conjugation

  • In a more specialized application, diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate is used for the stepwise aminolysis in preparing oligonucleotide glycoconjugates. This approach is critical for the development of bioconjugate chemistry, facilitating the study of oligonucleotides' structure-function relationships and their potential therapeutic uses (Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004).

Properties

IUPAC Name

diethyl 2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O7/c1-4-23-15-8-7-9-16(14-15)26-13-12-22-11-10-17(18(20)24-5-2)19(21)25-6-3/h7-9,14,17H,4-6,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDMXPXNHGOXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCC(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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